molecular formula C6H10N4O2 B2522187 4-Nitro-1-propyl-1H-pyrazol-3-amine CAS No. 2023003-36-1

4-Nitro-1-propyl-1H-pyrazol-3-amine

Cat. No.: B2522187
CAS No.: 2023003-36-1
M. Wt: 170.172
InChI Key: HLZGUYZINLPGDY-UHFFFAOYSA-N
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Description

4-Nitro-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, specifically, features a nitro group at the 4-position and a propyl group at the 1-position, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-propyl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazines with 1,3-diketones, followed by nitration and alkylation steps . The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired substitution pattern on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-1-propyl-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-1-propyl-1H-pyrazol-3-amine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-1-propyl-1H-pyrazol-3-amine is unique due to the presence of both the nitro and propyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity patterns that are not observed in similar compounds .

Properties

IUPAC Name

4-nitro-1-propylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-2-3-9-4-5(10(11)12)6(7)8-9/h4H,2-3H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZGUYZINLPGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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